![molecular formula C16H15N5OS B2835698 N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 915934-92-8](/img/structure/B2835698.png)

N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

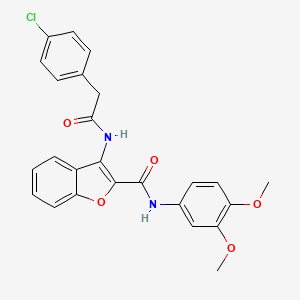

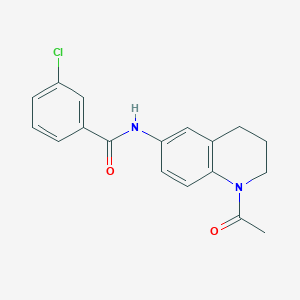

The compound “N-[2-(ethylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide” is a complex organic molecule that contains several functional groups. These include an ethylsulfanyl group, a phenyl group, a tetrazolyl group, and a benzamide group .

Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve several steps including the formation of the tetrazole ring, the introduction of the ethylsulfanyl group, and the formation of the benzamide group . The synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom. The benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis

Tetrazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and are important compounds in pharmaceutical and material sciences . The specific reactivity of this compound would depend on the relative reactivity of its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems would all influence its properties .Scientific Research Applications

- Layer-structured coordination polymers (CPs) have been constructed using the 5-(1H-tetrazol-5-yl)isophthalic acid (H3TZI) ligand. Notably, one such CP, [Pb2(TZI)(μ3-OH)(H2O)·(H2O)]n (1) , functions as a host for encapsulating different lanthanide (III) ions . These materials exhibit tunable luminescent emission, including white-light emission. Moreover, CP (1) demonstrates highly luminescent sensing properties for small organic molecules .

- Researchers have reported the synthesis of polymer POP1 , which is based on ethylenically functionalized dibenzodihydropyrazine (DAHP) monomers. This polymer enhances visible light-driven organic transformations, making it relevant for applications in catalysis and photochemistry .

Coordination Polymers and Luminescent Sensing

Enhanced Visible Light-Driven Organic Transformations

Future Directions

properties

IUPAC Name |

N-(2-ethylsulfanylphenyl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-2-23-15-6-4-3-5-14(15)18-16(22)12-7-9-13(10-8-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKPHROVUYVBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2835615.png)

![3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2835617.png)

![8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2835621.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2835624.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide](/img/structure/B2835629.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2835633.png)